molecular formula C20H20N4O2S B14936751 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B14936751
M. Wt: 380.5 g/mol
InChI Key: GFYUXVYTRRDDKV-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure combining an indole moiety with a thiazole ring, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The thiazole ring can be constructed using a Hantzsch thiazole synthesis, which typically involves the condensation of α-haloketones with thiourea . The final step involves coupling the indole and thiazole intermediates through a series of condensation and cyclization reactions under controlled conditions.

Chemical Reactions Analysis

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which can react with halogens, nitrating agents, and sulfonating agents.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.

Scientific Research Applications

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes such as apoptosis, cell proliferation, and immune response .

Comparison with Similar Compounds

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H20N4O2S/c1-14-18(27-20(22-14)24-10-3-4-11-24)19(25)21-9-13-23-12-8-15-16(23)6-5-7-17(15)26-2/h3-8,10-12H,9,13H2,1-2H3,(H,21,25)

InChI Key

GFYUXVYTRRDDKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3C=CC4=C3C=CC=C4OC

Origin of Product

United States

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